3-[(3,4-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE
Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a sulfanyl-propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzylthiourea. This intermediate is then reacted with propanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol or amine derivatives
Substitution: Compounds with different nucleophilic groups replacing the dichlorobenzyl group
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-isopropyl-4H-1,2,4-triazol-4-amine
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Uniqueness
3-[(3,4-Dichlorobenzyl)sulfanyl]propanohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2OS/c11-8-2-1-7(5-9(8)12)6-16-4-3-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOMPLEPHFNNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCCC(=O)NN)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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